N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS No.: 946313-42-4
Cat. No.: VC7224195
Molecular Formula: C10H7N5O4
Molecular Weight: 261.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946313-42-4 |
|---|---|
| Molecular Formula | C10H7N5O4 |
| Molecular Weight | 261.197 |
| IUPAC Name | 5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16) |
| Standard InChI Key | DALFHQCTQMWDKG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Introduction
Chemical Structure and Molecular Properties
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide features a dual heterocyclic framework: a 5-membered isoxazole ring substituted with a methyl group at position 5 and a 1,3,4-oxadiazole ring linked via a carboxamide bond. The molecular formula is C₁₁H₈N₄O₃, with a molecular weight of 260.21 g/mol. Key structural attributes include:
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Isoxazole moiety: Known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking .
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Oxadiazole ring: Contributes to metabolic stability and enhances bioavailability by resisting enzymatic degradation.
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Carboxamide linker: Facilitates hydrogen bonding with amino acid residues in target proteins, critical for receptor binding .
Table 1: Molecular Properties of N-(5-(Isoxazol-5-yl)-1,3,4-Oxadiazol-2-yl)-5-Methylisoxazole-3-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₄O₃ |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
| Key Functional Groups | Isoxazole, Oxadiazole, Carboxamide |
Synthesis Pathways and Analytical Characterization
Synthetic Strategies
While no explicit synthesis protocol exists for this compound, analogous molecules suggest a multi-step approach:
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Formation of the Isoxazole Core: Cyclocondensation of hydroxylamine with a diketone precursor, such as ethyl acetoacetate, under acidic conditions.
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Oxadiazole Synthesis: Reaction of a hydrazide derivative with a carbonyl compound, followed by dehydration using phosphoryl chloride (POCl₃).
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Carboxamide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) and subsequent reaction with the amine-functionalized oxadiazole.
Table 2: Reagents and Conditions for Key Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isoxazole formation | NH₂OH·HCl, AcOH, reflux | 65–75 |
| 2 | Oxadiazole cyclization | POCl₃, DMF, 80°C | 70–80 |
| 3 | Amide coupling | SOCl₂, DCM, then NH₂-oxadiazole | 60–70 |
Analytical Validation
Critical techniques for confirming structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR to verify substituent positions and linkage integrity.
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High-Resolution Mass Spectrometry (HRMS): For precise molecular weight confirmation.
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X-ray Crystallography: Resolving crystal lattice structure (if crystallizable) .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Compounds bearing isoxazole-oxadiazole scaffolds demonstrate broad-spectrum activity:
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Antibacterial Efficacy: MIC values of 2–4 μg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal Activity: Inhibition of Candida albicans hyphal growth at 10 μM concentrations.
Table 3: Comparative Biological Activities of Analogous Compounds
| Compound | Activity (IC₅₀/MIC) | Target Organism |
|---|---|---|
| MO5 | TNF-α inhibition: 8 μM | Human PBMCs |
| VC7701476 | Antibacterial: 2 μg/mL | S. aureus |
| VC5141476 | Antifungal: 10 μM | C. albicans |
Mechanism of Action: Computational and Experimental Evidence
Quantum-Chemical Modeling
Studies on similar derivatives employ density functional theory (DFT) with the B3LYP/6-31G(d,p) basis set to predict electronic properties:
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HOMO-LUMO Gap: A narrow gap (ΔE = 3.2 eV) suggests high reactivity, favoring interactions with biological targets .
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Electrostatic Potential Maps: Reveal nucleophilic regions at the oxadiazole nitrogen atoms, likely mediating hydrogen bonding with proteolytic enzymes .
Target Engagement
Proposed mechanisms include:
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Bcl-2 Protein Inhibition: Disruption of anti-apoptotic pathways in cancer cells via binding to the BH3 domain.
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COX-2 Enzyme Suppression: Competitive inhibition of cyclooxygenase-2, reducing prostaglandin synthesis in inflammatory models .
Therapeutic Applications and Future Directions
Oncology
Analogous compounds show promise as adjuvants in chemotherapy by enhancing immune surveillance and targeting apoptosis-resistant cells .
Autoimmune Disorders
Dual-phase modulation of DTH responses positions this compound class as potential therapeutics for rheumatoid arthritis and multiple sclerosis .
Antimicrobial Resistance (AMR)
The oxadiazole moiety’s stability against β-lactamases could address AMR in Gram-positive infections.
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